molecular formula C32H25NO9 B8249138 Carboxy SNARF 1 acetoxymethyl ester acetate

Carboxy SNARF 1 acetoxymethyl ester acetate

Cat. No. B8249138
M. Wt: 567.5 g/mol
InChI Key: QQOPLIYAQYGRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxy SNARF 1 acetoxymethyl ester acetate is a useful research compound. Its molecular formula is C32H25NO9 and its molecular weight is 567.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carboxy SNARF 1 acetoxymethyl ester acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carboxy SNARF 1 acetoxymethyl ester acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intracellular pH Measurement

Carboxy SNARF-1 is extensively used for ratiometric recording of intracellular pH (pHi) in small isolated cells. It offers a robust method for stable pHi recordings in various cell types. Notably, it displays strong pH-sensitive peak emissions, making it suitable for low light intensity recordings without significant photobleaching. This feature provides an advantage over other commonly used probes like BCECF, as it simplifies the setup and reduces interference from other fluorescent drugs (Buckler & Vaughan-Jones, 1990).

Spectral and Photophysical Studies

Benzo[c]-xanthene dyes, including Carboxy SNARF-1, have been characterized for pH measurement in both excitation and emission ratio applications. These dyes show distinct emissions from their protonated and deprotonated forms, suitable for simultaneous determination of pH and Ca2+ transients, and are well-resolved from calcium indicators like fura-2 and indo-1 (Whitaker, Haugland & Prendergast, 1991).

Subcellular Compartmentation

Studies on maize root epidermal cells revealed that Carboxy SNARF-1, when loaded into cells, demonstrates fluorescence throughout the cell. This distribution helps understand ion transport processes in plant cells, offering insights into the subcellular distribution of dyes after loading with lipophilic precursors (Brauer, Uknalis, Triana & Tu, 1996).

Cell-based Bioassays

Carboxy SNARF-1 has been used in cell-based bioassays for detecting changes in intracellular pH as a response to external agents like bacterial endotoxin. Its application in microfluidic systems demonstrates its potential in high-throughput drug screening and sensing of biotoxins (Itle, Zguris & Pishko, 2004).

Intracellular pH Redistribution

Research on human malignant glioma cells highlighted that Carboxy SNARF-1's calibration varied among cells, due to intracellular pK shifts caused by redistribution of the indicator. This finding indicates a limitation in using Carboxy SNARF-1 for intracellular pH measurement, especially at alkaline pH values (Opitz, Merten & Acker, 1994).

Bio-Labelling and Imaging

A study on SNARF dyes, including Carboxy SNARF-1, explored their use in bio-labelling and fluorescence lifetime imaging. By modifying the dye's structure, its application was extended to efficiently link to cysteine protein sites, demonstrating its potential in more sophisticated bio-labelling applications (Richter et al., 2015).

Gas Phase Sensing

Carboxy SNARF-1 has been utilized to detect gases like ammonia and acetic acid in the air. Its pH-sensitive properties enable it to react to gas adsorption, showcasing its utility beyond biological systems (Fu & Zhang, 2018).

properties

IUPAC Name

acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25NO9/c1-17(34)38-16-39-30(36)20-6-10-25-24(14-20)31(37)42-32(25)26-12-7-21(33(3)4)15-28(26)41-29-23-9-8-22(40-18(2)35)13-19(23)5-11-27(29)32/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOPLIYAQYGRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N(C)C)OC5=C3C=CC6=C5C=CC(=C6)OC(=O)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxy SNARF 1 acetoxymethyl ester acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carboxy SNARF 1 acetoxymethyl ester acetate
Reactant of Route 2
Reactant of Route 2
Carboxy SNARF 1 acetoxymethyl ester acetate
Reactant of Route 3
Carboxy SNARF 1 acetoxymethyl ester acetate
Reactant of Route 4
Reactant of Route 4
Carboxy SNARF 1 acetoxymethyl ester acetate
Reactant of Route 5
Carboxy SNARF 1 acetoxymethyl ester acetate
Reactant of Route 6
Reactant of Route 6
Carboxy SNARF 1 acetoxymethyl ester acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.